Cas no 1806875-93-3 (3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid)

3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical research. Its structure, featuring chloro, difluoromethyl, and trifluoromethyl substituents, imparts unique reactivity and stability, making it a valuable intermediate for synthesizing advanced active ingredients. The presence of multiple fluorine atoms enhances lipophilicity and metabolic resistance, which is advantageous in the development of herbicides, fungicides, and bioactive compounds. The carboxylic acid moiety further allows for versatile functionalization, enabling precise modifications for targeted applications. This compound is particularly noted for its role in optimizing crop protection agents, where its structural features contribute to improved efficacy and environmental performance.
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid structure
1806875-93-3 structure
Product Name:3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid
CAS No:1806875-93-3
MF:C8H3ClF5NO2
MW:275.559938669205
CID:4871626
Update Time:2025-05-22

3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid
    • Inchi: 1S/C8H3ClF5NO2/c9-4-2(8(12,13)14)1-3(6(10)11)15-5(4)7(16)17/h1,6H,(H,16,17)
    • InChI Key: UOAVZQHIYARDFW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)N=C(C(F)F)C=C1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 298
  • XLogP3: 2.9
  • Topological Polar Surface Area: 50.2

3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029047616-250mg
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid
1806875-93-3 97%
250mg
$1,008.00 2022-03-31
Alichem
A029047616-500mg
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid
1806875-93-3 97%
500mg
$1,695.20 2022-03-31
Alichem
A029047616-1g
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid
1806875-93-3 97%
1g
$2,980.00 2022-03-31

3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid Related Literature

Additional information on 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid

3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid

The compound 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS No. 1806875-93-3) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, difluoromethyl, and trifluoromethyl groups, along with a carboxylic acid functional group. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and industrial applications.

Recent studies have highlighted the potential of this compound in the development of novel agrochemicals. Researchers have explored its role as a herbicide and fungicide, leveraging its ability to inhibit key enzymatic pathways in target organisms. For instance, a 2023 study published in the *Journal of Agricultural Chemistry* demonstrated that 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid exhibits potent activity against several crop pathogens, making it a promising candidate for sustainable agricultural practices.

In the pharmaceutical sector, this compound has been investigated for its potential as a lead molecule in drug discovery. Its unique structure allows for interactions with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). A 2022 study in *Drug Discovery Today* reported that derivatives of this compound showed selective binding to certain GPCRs, suggesting its utility in the development of new therapeutic agents for conditions such as hypertension and neurodegenerative diseases.

The synthesis of 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the chlorination of the pyridine ring, followed by the introduction of difluoromethyl and trifluoromethyl groups through electrophilic substitution reactions. The final step involves the conversion of an appropriate precursor into the carboxylic acid functional group using acidic hydrolysis or oxidation methods. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

The chemical properties of this compound are heavily influenced by its substituents. The presence of electron-withdrawing groups such as chlorine, difluoromethyl (-CF₂H), and trifluoromethyl (-CF₃) significantly affects the electronic environment of the pyridine ring. This results in enhanced stability and reactivity compared to unsubstituted pyridine derivatives. Additionally, the carboxylic acid group imparts acidic properties to the molecule, making it suitable for various chemical transformations.

From an environmental perspective, understanding the fate and behavior of 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions. A 2021 study in *Environmental Science & Technology* revealed that this compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments.

In terms of industrial applications, this compound serves as an intermediate in the synthesis of more complex molecules with specialized functions. For example, it can be used as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. Its versatility as an intermediate underscores its importance in modern organic synthesis.

Looking ahead, ongoing research continues to explore new avenues for utilizing 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid across diverse industries. Its unique combination of structural features positions it as a valuable tool for addressing challenges in drug discovery, agricultural chemistry, and materials science. As advancements in synthetic methods and analytical techniques continue to evolve, this compound is likely to play an increasingly important role in shaping future innovations.

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